PD153035

Description

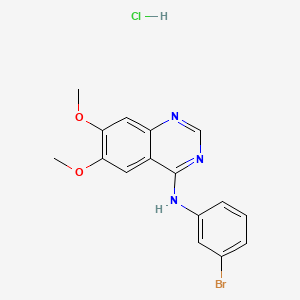

AG 1517 is a quinazoline derivative that selectively inhibits EGFR kinase activity and suppresses the growth of psoriatic keratinocytes.

Propriétés

IUPAC Name |

N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrN3O2/c1-21-14-7-12-13(8-15(14)22-2)18-9-19-16(12)20-11-5-3-4-10(17)6-11/h3-9H,1-2H3,(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSPANGZZENHZNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80165328 | |

| Record name | PD-153035 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80165328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153436-54-5 | |

| Record name | 4-(3-Bromophenylamino)-6,7-dimethoxyquinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153436-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PD-153035 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153436545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PD-153035 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80165328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 153436-54-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PD-153035 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TC62B68RSL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Core Mechanism of PD153035: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD153035 is a potent and highly specific synthetic molecule recognized for its profound inhibitory effects on the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular interactions, downstream signaling consequences, and methodologies for its experimental evaluation. Quantitative data are systematically presented, and key experimental protocols are outlined to facilitate reproducible research. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and concise representation of the underlying biological processes.

Core Mechanism of Action: Potent and Specific EGFR Tyrosine Kinase Inhibition

This compound exerts its primary biological effect through the potent and specific inhibition of the EGFR tyrosine kinase.[1][2][3] As a quinazoline derivative, it functions as an ATP-competitive inhibitor, binding reversibly to the ATP-binding pocket within the catalytic domain of the EGFR.[4] This competitive binding prevents the transfer of the gamma-phosphate from ATP to tyrosine residues on the EGFR and its downstream substrates, thereby blocking the initiation of the EGFR signaling cascade.

The remarkable potency of this compound is underscored by its extremely low inhibitory constants. In cell-free assays, it has demonstrated a Ki (inhibition constant) of 5.2 to 6 pM and an IC50 (half-maximal inhibitory concentration) as low as 25 to 29 pM for EGFR.[3] This high affinity contributes to its ability to rapidly suppress EGFR autophosphorylation at nanomolar concentrations in various cell lines.[2]

Notably, this compound exhibits high selectivity for EGFR over other tyrosine kinases. Studies have shown that it has minimal effect on other receptor tyrosine kinases such as PDGFR, FGFR, and the insulin receptor, as well as non-receptor tyrosine kinases like Src, even at concentrations as high as 50 µM.[5] However, it does show some inhibitory activity against the closely related HER2/neu receptor, but at significantly higher concentrations than those required for EGFR inhibition.[1][2]

Beyond its canonical role as an EGFR inhibitor, emerging evidence suggests that this compound may possess alternative mechanisms of action. These include the ability to intercalate into DNA and to induce epigenetic modifications by affecting histone acetylation.[6] These EGFR-independent effects may contribute to its overall cytotoxic profile in cancer cells.

Quantitative Data Summary

The following table summarizes the key quantitative parameters defining the activity of this compound from various in vitro and cell-based assays.

| Parameter | Target/Cell Line | Value | Reference(s) |

| Ki | EGFR (cell-free) | 5.2 - 6 pM | [3] |

| IC50 | EGFR (cell-free) | 25 - 29 pM | [3] |

| IC50 | EGF-stimulated EGFR autophosphorylation in A431 cells | 14 nM | |

| IC50 | Proliferation of A431 cells | < 1 µM | [1][2] |

| IC50 | Proliferation of DiFi cells | < 1 µM | [1] |

| IC50 | Proliferation of GEO cells | < 1 µM | [1] |

| Inhibition of Heregulin-dependent HER2/neu phosphorylation | HER2/neu-overexpressing cell lines | 1400-2800 nM | [1][2] |

Signaling Pathway Analysis

This compound's inhibition of EGFR tyrosine kinase activity leads to the downstream suppression of multiple signaling pathways critical for cell proliferation, survival, and differentiation. The two major pathways affected are the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway.

Experimental Protocols

EGFR Tyrosine Kinase Assay (Cell-Free)

This protocol outlines a method to determine the in vitro inhibitory activity of this compound on EGFR tyrosine kinase.

Materials:

-

Recombinant human EGFR kinase domain

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

This compound stock solution (in DMSO)

-

96-well microtiter plates

-

Phosphotyrosine-specific antibody conjugated to a detectable enzyme (e.g., HRP)

-

Detection substrate (e.g., TMB)

-

Stop solution (e.g., 1 M H2SO4)

-

Plate reader

Procedure:

-

Coat the wells of a 96-well plate with the poly(Glu, Tyr) substrate and incubate overnight at 4°C. Wash the wells with PBS.

-

Prepare serial dilutions of this compound in kinase reaction buffer.

-

Add the diluted this compound or vehicle (DMSO) to the wells.

-

Add the recombinant EGFR kinase to the wells and incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding ATP to each well. Incubate for 30-60 minutes at 37°C.

-

Stop the reaction by washing the wells with PBS.

-

Add the phosphotyrosine-specific antibody and incubate for 1 hour at room temperature.

-

Wash the wells and add the detection substrate.

-

After color development, add the stop solution.

-

Read the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Cell Proliferation Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

Cancer cell line (e.g., A431)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Plate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the medium from the wells and add the medium containing the different concentrations of this compound or vehicle control.

-

Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis of EGFR Phosphorylation

This protocol details the procedure to detect the inhibition of EGF-induced EGFR autophosphorylation by this compound in whole-cell lysates.

Materials:

-

Cancer cell line (e.g., A431)

-

Serum-free cell culture medium

-

This compound stock solution (in DMSO)

-

Epidermal Growth Factor (EGF)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068), anti-total-EGFR, and anti-loading control (e.g., β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate the cells and grow to 70-80% confluency.

-

Serum-starve the cells for 16-24 hours.

-

Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.

-

Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Quantify the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the efficacy of this compound.

Conclusion

This compound is a highly potent and selective inhibitor of the EGFR tyrosine kinase, acting as an ATP-competitive antagonist. Its primary mechanism of action involves the blockade of EGFR autophosphorylation and the subsequent inhibition of downstream signaling pathways, such as the MAPK and PI3K-Akt pathways, which are crucial for cancer cell proliferation and survival. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers to investigate the multifaceted activities of this compound and to explore its therapeutic potential further. The existence of EGFR-independent mechanisms, including DNA intercalation and epigenetic modulation, adds another layer of complexity to its biological profile and warrants further investigation. This comprehensive understanding is essential for the rational design of future studies and the development of novel anti-cancer strategies.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound, a tyrosine kinase inhibitor, prevents epidermal growth factor receptor activation and inhibits growth of cancer cells in a receptor number-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. DNA interaction of the tyrosine protein kinase inhibitor this compound and its N-methyl analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to PD153035: A Potent EGFR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of PD153035, a potent and specific inhibitor of the Epidermal Growth Factor Receptor (EGFR). It details the compound's primary molecular target, summarizes its inhibitory activity, provides detailed experimental protocols for its characterization, and visualizes its mechanism of action within the EGFR signaling pathway.

Core Target and Mechanism of Action

This compound is a small molecule inhibitor that primarily targets the tyrosine kinase domain of the Epidermal Growth Factor Receptor (EGFR), also known as ErbB1 or HER1.[1][2] It functions as an ATP-competitive inhibitor, binding to the ATP-binding site within the catalytic domain of the EGFR tyrosine kinase.[2] This binding prevents the autophosphorylation of the receptor upon ligand binding, thereby blocking the initiation of downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation.[1][2] While this compound is highly specific for EGFR, it has been shown to exhibit some inhibitory activity against the closely related HER2/neu receptor at higher concentrations.[2]

Quantitative Inhibitory Activity

The potency and selectivity of this compound have been quantified through various in vitro assays. The following tables summarize the key inhibitory constants and cellular potencies of this compound.

| Target | Ki (pM) | IC50 (pM) | Assay Type |

| EGFR | 5.2 | 25 | Cell-free assay |

| Cell Line | IC50 (nM) for EGFR Autophosphorylation Inhibition | Notes |

| A431 | >75 | Human epidermoid carcinoma, EGFR overexpressing |

| HER2/neu overexpressing | 1400-2800 | Heregulin-dependent tyrosine phosphorylation |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the inhibitory activity of this compound.

Biochemical EGFR Kinase Inhibition Assay (Continuous-Read Fluorescent Assay)

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified EGFR kinase.

Materials:

-

Recombinant human EGFR kinase domain

-

Fluorescent peptide substrate (e.g., Y12-Sox conjugated peptide)

-

Adenosine triphosphate (ATP)

-

Kinase reaction buffer (e.g., 20 mM Tris pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)

-

This compound stock solution in DMSO

-

384-well, non-binding surface microtiter plates

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in 50% DMSO.

-

Enzyme and Substrate Preparation: Prepare a 10X stock of EGFR kinase and a 1.13X stock of ATP and the fluorescent peptide substrate in the 1X kinase reaction buffer.

-

Pre-incubation: In a 384-well plate, add 5 µL of the EGFR kinase solution to each well. Add 0.5 µL of the serially diluted this compound or DMSO (vehicle control) to the respective wells. Incubate the plate for 30 minutes at 27°C.

-

Reaction Initiation: Start the kinase reaction by adding 45 µL of the ATP/peptide substrate mix to each well.

-

Data Acquisition: Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence every 71 seconds for 30-120 minutes at an excitation wavelength of 360 nm and an emission wavelength of 485 nm.

-

Data Analysis: Determine the initial velocity of the reaction from the linear phase of the fluorescence curve. Plot the initial velocity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cell-Based EGFR Autophosphorylation Assay (Western Blot)

This assay assesses the ability of this compound to inhibit EGFR autophosphorylation in a cellular context.

Materials:

-

Human cancer cell line overexpressing EGFR (e.g., A431)

-

Cell culture medium and supplements

-

This compound stock solution in DMSO

-

Epidermal Growth Factor (EGF)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Primary antibodies: anti-phospho-EGFR (e.g., pY1068) and anti-total-EGFR

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Seed A431 cells in 6-well plates and grow to 80-90% confluency. Serum-starve the cells for 24 hours. Treat the cells with various concentrations of this compound or DMSO for 1-2 hours.

-

EGF Stimulation: Stimulate the cells with 100 ng/mL of EGF for 10 minutes at 37°C.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with the primary anti-phospho-EGFR antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the anti-total-EGFR antibody as a loading control.

-

-

Data Analysis: Quantify the band intensities and normalize the phospho-EGFR signal to the total EGFR signal. Plot the normalized signal against the inhibitor concentration to determine the IC50 for autophosphorylation inhibition.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the EGFR signaling pathway and a typical experimental workflow for characterizing an EGFR inhibitor.

Caption: EGFR Signaling Pathway Inhibition by this compound.

Caption: Workflow for Characterizing this compound Activity.

References

PD153035: An In-depth Technical Guide to a Potent EGFR Tyrosine Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD153035 is a potent and specific inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Its high affinity and selectivity for EGFR have made it a valuable research tool for studying EGFR-driven signaling pathways and a foundational molecule in the development of targeted cancer therapies. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, in vitro and in vivo activities, detailed experimental protocols, and a summary of key quantitative data. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound in their studies.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through overexpression or mutation, is a key driver in the pathogenesis of various human cancers, making it a prime target for therapeutic intervention. This compound, a quinazoline derivative, emerged as a highly potent and selective inhibitor of the EGFR tyrosine kinase, demonstrating picomolar inhibitory constants.[2][3] This document serves as a detailed resource on the core scientific and technical aspects of this compound.

Mechanism of Action

This compound exerts its inhibitory effect by competing with adenosine triphosphate (ATP) at the catalytic site of the EGFR tyrosine kinase domain.[4] This competitive inhibition prevents the autophosphorylation of the receptor upon ligand binding, thereby blocking the initiation of downstream signaling cascades. The primary consequence of this action is the suppression of EGFR-mediated cellular processes, including mitogenesis, gene expression, and oncogenic transformation.[3]

Signaling Pathway

The binding of ligands such as Epidermal Growth Factor (EGF) to EGFR triggers receptor dimerization and subsequent autophosphorylation of specific tyrosine residues in the cytoplasmic domain.[1] These phosphorylated tyrosines serve as docking sites for various adaptor proteins and enzymes, leading to the activation of downstream signaling pathways, principally the RAS-RAF-MEK-ERK (MAPK) and the PI3K-Akt pathways.[5] These pathways are central to cell proliferation, survival, and motility. This compound effectively blocks these downstream events by inhibiting the initial autophosphorylation step.

References

- 1. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 2. A specific inhibitor of the epidermal growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Vivo Imaging of Xenograft Tumors Using an Epidermal Growth Factor Receptor-Specific Affibody Molecule Labeled with a Near-infrared Fluorophore - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tyrosine kinase inhibitors. 8. An unusually steep structure-activity relationship for analogues of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a potent inhibitor of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Core of EGFR Inhibition: A Technical Guide to PD153035 and Its Synonyms

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the potent and selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, PD153035, and its recognized synonyms: SU-5271, AG1517, and ZM 252868. This document is designed to furnish researchers, scientists, and professionals in drug development with the critical data and methodologies necessary for the effective utilization and further investigation of this compound. The information compiled herein encompasses its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and visual representations of its interaction with key cellular signaling pathways.

Compound Overview and Mechanism of Action

This compound is a small molecule inhibitor that exhibits high affinity and specificity for the ATP-binding site within the kinase domain of the Epidermal Growth Factor Receptor (EGFR), a member of the ErbB family of receptor tyrosine kinases.[1][2][3] By competitively and reversibly binding to this site, this compound effectively blocks the autophosphorylation of the receptor, a critical step in the activation of downstream signaling cascades.[3][4] The inhibition of EGFR autophosphorylation prevents the recruitment and activation of a multitude of intracellular signaling proteins, thereby disrupting key cellular processes such as proliferation, survival, and differentiation that are often dysregulated in cancer.[4][5][6]

The synonyms SU-5271, AG1517, and ZM 252868 refer to the same chemical entity, N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine, and are often used interchangeably in scientific literature.[7]

Quantitative Pharmacological Data

The potency and selectivity of this compound have been extensively characterized across various in vitro and cellular assays. The following tables summarize key quantitative data for this compound.

| Parameter | Value | Assay Conditions | Reference |

| Ki (EGFR) | 5.2 pM | Cell-free assay | [2] |

| 6 pM | Cell-free assay | [1][7] | |

| IC50 (EGFR) | 25 pM | Cell-free assay | [1][7] |

| 29 pM | Cell-free assay | [8] |

Table 1: In Vitro Enzymatic Inhibition of EGFR

| Cell Line | Cancer Type | IC50 | Assay Type | Reference |

| A-431 | Human Epidermoid Carcinoma | 0.22 µM | Growth Inhibition | [8] |

| DiFi | Human Colon Adenocarcinoma | 0.3 µM | Growth Inhibition | [8] |

| DU145 | Human Prostate Carcinoma | 0.4 µM | Growth Inhibition | [8] |

| MDA-MB-468 | Human Breast Adenocarcinoma | 0.68 µM | Growth Inhibition | [8] |

| ME180 | Human Cervical Carcinoma | 0.95 µM | Growth Inhibition | [8] |

Table 2: Cellular Growth Inhibition in EGFR-Overexpressing Cancer Cell Lines

Key Signaling Pathway: EGFR Inhibition

This compound's primary mechanism of action is the direct inhibition of the EGFR signaling pathway. Upon ligand binding (e.g., EGF, TGF-α), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. These phosphorylated tyrosines serve as docking sites for adaptor proteins and enzymes that initiate multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-Akt-mTOR pathway, and the PLCγ pathway. These pathways are crucial for regulating cell proliferation, survival, and motility. This compound blocks the initial autophosphorylation step, thereby preventing the activation of these downstream effectors.[5][6][9]

Caption: EGFR signaling pathway and the point of inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Vitro EGFR Kinase Assay

This protocol outlines the procedure for determining the in vitro inhibitory activity of this compound against EGFR kinase.

Caption: General workflow for an in vitro EGFR kinase assay.

Materials:

-

Recombinant human EGFR kinase

-

Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)

-

ATP

-

Tyrosine kinase substrate (e.g., Poly(Glu,Tyr) 4:1)

-

This compound (or synonyms) dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

-

In a 384-well plate, add 2.5 µL of EGFR kinase solution to each well.

-

Add 2.5 µL of the this compound dilutions or DMSO (vehicle control) to the respective wells.

-

Incubate the plate at room temperature for 10-15 minutes to allow for compound binding to the enzyme.

-

Initiate the kinase reaction by adding 5 µL of a solution containing the kinase substrate and ATP.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™, following the manufacturer's instructions.

-

Record the luminescence signal using a plate reader.

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Cell Proliferation Assay (MTT or Resazurin-based)

This protocol describes a method to assess the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

EGFR-expressing cancer cell line (e.g., A431)

-

Complete cell culture medium

-

This compound (or synonyms) dissolved in DMSO

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin solution

-

Solubilization buffer (for MTT assay)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (DMSO).

-

Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.

-

For MTT assay:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.

-

Read the absorbance at 570 nm.

-

-

For Resazurin-based assay:

-

Add 20 µL of Resazurin solution to each well and incubate for 2-4 hours.

-

Read the fluorescence at an excitation of 560 nm and an emission of 590 nm.

-

-

Calculate the percentage of cell viability for each treatment group compared to the vehicle control and determine the IC50 value.

Western Blotting for EGFR Phosphorylation

This protocol is used to determine the effect of this compound on the phosphorylation status of EGFR in cultured cells.

Caption: Workflow for Western blot analysis of EGFR phosphorylation.

Materials:

-

EGFR-expressing cell line

-

This compound

-

EGF (or other EGFR ligand)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Plate cells and allow them to adhere. Serum-starve the cells overnight before treatment.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 5-10 minutes).

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies for total EGFR and a loading control (e.g., β-actin) to ensure equal protein loading.

Conclusion

This compound and its synonyms are invaluable tools for the study of EGFR signaling and its role in cancer biology. The data and protocols presented in this technical guide offer a solid foundation for researchers to design and execute experiments aimed at further elucidating the therapeutic potential of this potent EGFR inhibitor. The provided information on its quantitative pharmacological properties, mechanism of action, and detailed experimental methodologies is intended to facilitate reproducible and high-quality research in the field of oncology and drug discovery.

References

- 1. rsc.org [rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Temporal Resolution of Autophosphorylation for Normal and Oncogenic Forms of EGFR and Differential Effects of Gefitinib† - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. mucosalimmunology.ch [mucosalimmunology.ch]

- 9. promega.com [promega.com]

The Chemical Architecture of PD153035: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's chemical structure and its interaction with biological systems is paramount. This guide provides an in-depth analysis of PD153035, a potent and specific inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.

This compound, also known by its synonyms AG 1517 and SU 5271, is a small molecule inhibitor that has been instrumental in the study of EGFR signaling and the development of targeted cancer therapies. Its high affinity and specificity for EGFR make it a valuable tool in oncological research.

Chemical Identity and Structure

This compound is chemically designated as 4-[(3-Bromophenyl)amino]-6,7-dimethoxyquinazoline. Its structure is characterized by a quinazoline core, a dimethoxy-substituted benzene ring, and a 3-bromoanilino moiety. This specific arrangement of functional groups is crucial for its potent inhibitory activity.

| Chemical Identifier | Value |

| IUPAC Name | 4-[(3-Bromophenyl)amino]-6,7-dimethoxyquinazoline |

| Canonical SMILES | COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Br)OC[1] |

| Molecular Formula | C₁₆H₁₄BrN₃O₂ |

| Molecular Weight | 360.21 g/mol |

| CAS Number | 153436-54-5 |

Mechanism of Action: Targeting the EGFR Signaling Cascade

This compound exerts its biological effects by acting as a reversible, ATP-competitive inhibitor of the EGFR tyrosine kinase.[2][3] The binding of ligands, such as Epidermal Growth Factor (EGF), to the extracellular domain of EGFR induces receptor dimerization and subsequent autophosphorylation of key tyrosine residues in the intracellular kinase domain. This phosphorylation cascade activates downstream signaling pathways crucial for cell proliferation, survival, and differentiation.

This compound competitively binds to the ATP-binding pocket of the EGFR kinase domain, thereby preventing the transfer of phosphate from ATP to the tyrosine residues. This blockade of autophosphorylation effectively halts the initiation of downstream signaling cascades. The primary pathways affected by the inhibition of EGFR are:

-

RAS-RAF-MAPK Pathway: This pathway is a major driver of cell proliferation, and its inhibition by this compound can lead to cell cycle arrest.

-

PI3K/AKT Pathway: A critical pathway for cell survival and apoptosis resistance, its suppression by this compound can promote programmed cell death in cancer cells.

-

JAK/STAT Pathway: Involved in the regulation of gene transcription related to cell survival and proliferation, this pathway is also attenuated by EGFR inhibition.

Quantitative Analysis of this compound Activity

The potency of this compound has been quantified through various in vitro assays. The following tables summarize key inhibitory concentrations against EGFR and its effects on different cancer cell lines.

Table 1: In Vitro Inhibitory Activity against EGFR

| Parameter | Value | Assay Conditions |

| Kᵢ | 5.2 pM[4] | Cell-free assay |

| IC₅₀ | 25 pM[5] | Cell-free assay |

| IC₅₀ (EGFR Autophosphorylation) | 14 nM | A431 human epidermoid carcinoma cells[6] |

| IC₅₀ (EGFR Autophosphorylation) | 15 nM | Swiss 3T3 fibroblasts[7] |

Table 2: Growth Inhibitory Activity (IC₅₀) in Human Cancer Cell Lines

| Cell Line | Cancer Type | EGFR Expression | IC₅₀ (µM) |

| A431 | Epidermoid Carcinoma | Overexpression | 0.22[7] |

| DiFi | Colon Adenocarcinoma | Overexpression | 0.3[7] |

| DU145 | Prostate Carcinoma | Overexpression | 0.4[7] |

| MDA-MB-468 | Breast Adenocarcinoma | Overexpression | 0.68[7] |

| ME180 | Cervical Carcinoma | Overexpression | 0.95[7] |

| H513 | Malignant Pleural Mesothelioma | High | 1.8[8] |

| H2595 | Malignant Pleural Mesothelioma | High | 2.9[8] |

| NPC-TW01 | Nasopharyngeal Carcinoma | Not specified | 12.9[7] |

| NPC-TW04 | Nasopharyngeal Carcinoma | Not specified | 9.8[7] |

| HONE-1 | Nasopharyngeal Carcinoma | Not specified | 18.6[7] |

This compound also exhibits inhibitory activity against the closely related HER2/neu receptor, but at significantly higher concentrations (1400-2800 nM).[9]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate assessment of a compound's activity. The following sections provide methodologies for key assays used to characterize EGFR inhibitors like this compound.

EGFR Tyrosine Kinase Inhibition Assay (Cell-Free)

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of the EGFR tyrosine kinase.

Materials:

-

Recombinant human EGFR kinase domain

-

ATP, [γ-³²P]ATP

-

Poly(Glu, Tyr) 4:1 substrate

-

This compound

-

Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 5 mM MgCl₂, 2 mM MnCl₂, 50 µM sodium vanadate)

-

Trichloroacetic acid (TCA)

-

Filter paper

Procedure:

-

Prepare a reaction mixture containing the kinase buffer, recombinant EGFR enzyme, and the poly(Glu, Tyr) substrate.

-

Add varying concentrations of this compound or vehicle control (DMSO) to the reaction mixture and pre-incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 10-20 minutes).

-

Stop the reaction by spotting the reaction mixture onto filter paper and immersing it in cold 10% TCA.

-

Wash the filter papers extensively with 5% TCA to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity incorporated into the substrate on the filter paper using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC₅₀ value.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells and is commonly used to determine the cytotoxic or cytostatic effects of a compound.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a specified duration (e.g., 48-72 hours). Include a vehicle control (DMSO).

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and dissolve the formazan crystals by adding DMSO to each well.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.[10]

Western Blotting for EGFR Phosphorylation

This technique is used to detect the phosphorylation status of EGFR in cells treated with an inhibitor, providing a direct measure of the inhibitor's target engagement.

Materials:

-

Cancer cell lines

-

This compound

-

EGF

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-EGFR (e.g., pY1173), anti-total-EGFR, and a loading control (e.g., anti-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Chemiluminescent substrate

Procedure:

-

Plate cells and allow them to grow to a desired confluency.

-

Serum-starve the cells for several hours to reduce basal EGFR phosphorylation.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 5-15 minutes) to induce EGFR phosphorylation.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a membrane.

-

Block the membrane and then incubate with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative levels of phosphorylated EGFR, total EGFR, and the loading control.[11]

References

- 1. selleckchem.com [selleckchem.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Tyrosine kinase inhibitors. 8. An unusually steep structure-activity relationship for analogues of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a potent inhibitor of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. file.glpbio.com [file.glpbio.com]

- 7. selleckchem.com [selleckchem.com]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. This compound, a tyrosine kinase inhibitor, prevents epidermal growth factor receptor activation and inhibits growth of cancer cells in a receptor number-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. EGFR inhibitors sensitize non–small cell lung cancer cells to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]

PD153035: A Potent Inhibitor of EGFR Phosphorylation

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of PD153035, a highly potent and specific inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. We will explore its mechanism of action, quantitative inhibitory data, detailed experimental protocols for assessing its activity, and visualizations of the relevant signaling pathways and experimental workflows. This document is intended for researchers, scientists, and professionals involved in drug discovery and development.

Core Mechanism of Action

This compound is a quinazoline-based, ATP-competitive inhibitor of the EGFR tyrosine kinase.[1] By binding to the ATP-binding pocket of the EGFR's intracellular kinase domain, this compound effectively blocks the autophosphorylation of the receptor that is induced by the binding of its ligands, such as Epidermal Growth Factor (EGF).[2] This inhibition of phosphorylation prevents the recruitment and activation of downstream signaling proteins, thereby blocking the activation of critical cellular pathways like the RAS-RAF-MEK-ERK and PI3K-Akt pathways, which are pivotal in regulating cell proliferation, survival, and differentiation.

The inhibitory effect of this compound is highly specific for the EGFR. While it shows some activity against the closely related HER2/neu receptor at significantly higher concentrations, it has minimal effect on other tyrosine kinases such as the platelet-derived growth factor (PDGF) receptor, fibroblast growth factor (FGF) receptor, and insulin receptor at concentrations up to 50 µM.[2][3]

Quantitative Inhibitory Activity

The potency of this compound in inhibiting EGFR kinase activity has been quantified in various assays. The following tables summarize the key inhibitory constants.

| Parameter | Value | Assay Condition |

| IC₅₀ | 25 pM | Purified EGFR tyrosine kinase |

| Kᵢ | 5.2 pM | Cell-free assay |

| IC₅₀ | 29 pM | Cell-free assay |

Table 1: In Vitro Inhibitory Potency of this compound against EGFR [1][4][5][6]

| Cell Line | IC₅₀ for Inhibition of EGF-dependent EGFR Phosphorylation |

| Swiss 3T3 fibroblasts | 15 nM |

| A-431 human epidermoid carcinoma | 14 nM |

Table 2: Cellular Inhibition of EGFR Phosphorylation by this compound [7]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the EGFR signaling pathway and a general experimental workflow for evaluating the inhibitory effect of this compound on EGFR phosphorylation.

Caption: EGFR Signaling Pathway and Inhibition by this compound.

Caption: Experimental Workflow for Assessing this compound Activity.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the role of this compound in inhibiting EGFR phosphorylation.

Cell Culture and Treatment

This protocol describes the general procedure for culturing cells and treating them with this compound and EGF.

Materials:

-

A431 (or other suitable EGFR-overexpressing) cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Serum-free medium

-

This compound stock solution (in DMSO)

-

EGF stock solution

-

Phosphate-buffered saline (PBS)

Procedure:

-

Culture A431 cells in complete growth medium to 70-80% confluency.

-

Serum-starve the cells by replacing the complete medium with serum-free medium for 16-18 hours.

-

Prepare working solutions of this compound in serum-free medium at the desired concentrations.

-

Treat the cells with the this compound solutions or vehicle (DMSO) for 1 hour.

-

Stimulate the cells by adding EGF to a final concentration of 50 ng/mL for 15 minutes at 37°C.

-

Proceed immediately to cell lysis.

Cell Lysis

This protocol details the extraction of total cellular proteins.

Materials:

-

Ice-cold PBS

-

RIPA lysis buffer (supplemented with protease and phosphatase inhibitors)

-

Cell scraper

-

Microcentrifuge tubes

Procedure:

-

Place the cell culture plates on ice and aspirate the medium.

-

Wash the cells twice with ice-cold PBS.

-

Add an appropriate volume of ice-cold RIPA buffer to each plate.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (total protein extract) to a new tube.

-

Determine the protein concentration using a BCA or Bradford assay.

In Vitro EGFR Kinase Assay

This protocol describes a method to determine the direct inhibitory effect of this compound on EGFR kinase activity.

Materials:

-

Recombinant human EGFR kinase

-

Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)

-

ATP

-

Tyrosine kinase substrate (e.g., a synthetic peptide)

-

This compound serial dilutions

-

384-well plates

-

Plate reader

Procedure:

-

In a 384-well plate, pre-incubate the EGFR kinase with serially diluted this compound or DMSO for 30 minutes at 27°C.

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.

-

Monitor the reaction kinetics by measuring the fluorescence or luminescence signal at regular intervals for 30-120 minutes.

-

Calculate the initial reaction velocity from the linear portion of the progress curves.

-

Plot the initial velocity against the logarithm of the inhibitor concentration to determine the IC₅₀ value.[2]

Western Blotting for Phospho-EGFR

This protocol details the detection of phosphorylated and total EGFR levels in cell lysates.

Materials:

-

Protein lysates

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068) and anti-total-EGFR

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Prepare protein samples by mixing with Laemmli buffer and boiling for 5 minutes.

-

Load 20-30 µg of protein per lane on an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-EGFR overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

To detect total EGFR, the membrane can be stripped and re-probed with the anti-total-EGFR antibody.[4]

References

- 1. benchchem.com [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Methods to Investigate EGFR Ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. promega.com.cn [promega.com.cn]

- 7. A Cross-Linking-Aided Immunoprecipitation/Mass Spectrometry Workflow Reveals Extensive Intracellular Trafficking in Time-Resolved, Signal-Dependent Epidermal Growth Factor Receptor Proteome - PMC [pmc.ncbi.nlm.nih.gov]

PD153035: An In-depth Technical Guide to its Effects on Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PD153035 is a highly potent and specific synthetic inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. By competing with ATP at the kinase domain, this compound effectively blocks EGFR autophosphorylation, a critical step in the activation of downstream signaling cascades that are frequently dysregulated in various human cancers. This guide provides a comprehensive technical overview of this compound, detailing its mechanism of action, its impact on key downstream signaling pathways including MAPK/ERK, PI3K/Akt, and STAT3, and standardized protocols for its investigation.

Mechanism of Action

This compound is a small molecule inhibitor that selectively targets the ATP-binding site within the intracellular kinase domain of EGFR. This competitive inhibition prevents the transfer of the gamma-phosphate from ATP to tyrosine residues on the receptor, thereby inhibiting its autophosphorylation and subsequent activation. The high affinity of this compound for the EGFR kinase domain is demonstrated by its low picomolar Ki and IC50 values.[1] This potent inhibition of EGFR phosphorylation is the primary mechanism through which this compound exerts its cellular effects.

Downstream Signaling Pathways Affected by this compound

The inhibition of EGFR autophosphorylation by this compound has profound effects on a multitude of downstream signaling pathways that are crucial for cell proliferation, survival, and differentiation. The primary pathways impacted are the Ras/Raf/MEK/ERK (MAPK), PI3K/Akt, and STAT3 signaling cascades.

MAPK/ERK Pathway

The MAPK/ERK pathway is a critical signaling cascade that regulates cell growth, proliferation, and differentiation. Upon EGFR activation, the adaptor protein Grb2 binds to phosphorylated tyrosine residues on the receptor, leading to the activation of the Ras/Raf/MEK/ERK cascade. While direct quantitative data on the dose-dependent inhibition of ERK phosphorylation by this compound is not extensively reported, the potent inhibition of EGFR, the primary activator of this pathway, strongly indicates a significant reduction in ERK signaling. The general effect of EGFR tyrosine kinase inhibitors is the suppression of ERK phosphorylation.

PI3K/Akt Pathway

The PI3K/Akt pathway is a major regulator of cell survival, growth, and metabolism. Activated EGFR recruits and activates phosphatidylinositol 3-kinase (PI3K), which in turn leads to the phosphorylation and activation of Akt. Studies have shown that treatment with this compound can improve insulin-induced Akt phosphorylation in certain contexts, suggesting a complex interplay with this pathway.[2] However, in cancer cells where this pathway is driven by EGFR, this compound is expected to inhibit Akt phosphorylation. One study indicated that in non-small cell lung cancer cells, the PI3K/Akt pathway is a key downstream target of EGFR signaling.[3]

STAT3 Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cell proliferation, survival, and inflammation. EGFR activation can lead to the phosphorylation and activation of STAT3, either directly or through intermediaries like Janus kinases (JAKs). Research has demonstrated that this compound can lead to a decrease in the constitutive activation of STAT3 in head and neck cancer cells.[4] This inhibition of STAT3 activation is a key downstream effect of this compound's anti-cancer activity.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound.

| Parameter | Value | Target | Assay Type | Reference |

| Ki | 5.2 pM | EGFR | Cell-free kinase assay | |

| IC50 | 25 pM | EGFR | Cell-free kinase assay | [1] |

| IC50 | 14 nM | EGFR Autophosphorylation | Cellular assay (A431 cells) | [1] |

| Cell Line | Cancer Type | IC50 (Cell Growth) | Reference |

| Various EGFR-overexpressing human cancer cell lines | Multiple | < 1 µM | [5] |

| HER2/neu-overexpressing cell lines | Breast Cancer | Not reached at doses up to 2.5 µM | [5] |

Note: While this compound potently inhibits EGFR phosphorylation, specific IC50 values for the dose-dependent inhibition of downstream signaling proteins such as p-ERK, p-Akt, and p-STAT3 are not consistently reported in publicly available literature. The provided data focuses on direct enzyme inhibition and overall cell growth inhibition.

Experimental Protocols

Western Blot Analysis of EGFR and Downstream Signaling Protein Phosphorylation

This protocol outlines the procedure for assessing the phosphorylation status of EGFR, ERK, Akt, and STAT3 in response to this compound treatment.

1. Cell Culture and Treatment:

-

Plate cells (e.g., A431, MDA-MB-468) in 6-well plates and grow to 70-80% confluency.

-

Serum starve the cells for 12-24 hours to reduce basal phosphorylation levels.

-

Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 1-4 hours).

-

For stimulated conditions, add EGF (e.g., 100 ng/mL) for the last 15-30 minutes of the incubation period.

2. Cell Lysis:

-

Place the plates on ice and wash the cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (total protein extract).

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add 4X Laemmli sample buffer to a final concentration of 1X and boil at 95°C for 5 minutes.

-

Load 20-30 µg of total protein per lane into a 4-12% SDS-polyacrylamide gel.

-

Run the gel at 100-120V until the dye front reaches the bottom.

5. Protein Transfer:

-

Transfer the proteins from the gel to a PVDF or nitrocellulose membrane at 100V for 1-2 hours at 4°C.

6. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-EGFR (Tyr1068), total EGFR, p-ERK1/2 (Thr202/Tyr204), total ERK1/2, p-Akt (Ser473), total Akt, p-STAT3 (Tyr705), and total STAT3 overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

7. Detection and Analysis:

-

Add ECL substrate to the membrane and detect the chemiluminescent signal using a digital imager or X-ray film.

-

Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels.

Cell Viability/Proliferation (MTT) Assay

This protocol is for determining the effect of this compound on the viability and proliferation of cancer cell lines.

1. Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

-

Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

-

Incubate the plate for 48-72 hours.

3. MTT Addition:

-

Prepare a 5 mg/mL solution of MTT in sterile PBS.

-

Add 10 µL of the MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

4. Solubilization of Formazan:

-

Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Mix gently on an orbital shaker for 15-30 minutes to dissolve the formazan crystals.

5. Absorbance Measurement:

-

Read the absorbance at 570 nm using a microplate reader.

-

Subtract the background absorbance from the no-cell control wells.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizations

Signaling Pathway Diagrams

Caption: this compound inhibits EGFR autophosphorylation, blocking downstream signaling pathways.

Experimental Workflow Diagrams

Caption: Workflow for Western blot analysis of this compound effects.

Caption: Workflow for MTT cell viability assay with this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. diabetesjournals.org [diabetesjournals.org]

- 3. AKT-STAT3 Pathway as a Downstream Target of EGFR Signaling to Regulate PD-L1 Expression on NSCLC cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound, a tyrosine kinase inhibitor, prevents epidermal growth factor receptor activation and inhibits growth of cancer cells in a receptor number-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Studies on PD153035 in Cancer Cell Lines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD153035 is a potent and specific inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key player in the signaling pathways of numerous human cancers.[1] This technical guide provides a comprehensive overview of preliminary in vitro studies investigating the effects of this compound on various cancer cell lines. It details the compound's mechanism of action, its impact on cell proliferation and apoptosis, and its modulation of downstream signaling pathways. This document also includes detailed experimental protocols for key assays and presents quantitative data in a structured format to facilitate comparative analysis. Visual diagrams of signaling pathways and experimental workflows are provided to enhance understanding.

Mechanism of Action

This compound acts as an ATP-competitive inhibitor of the EGFR tyrosine kinase, effectively blocking its autophosphorylation and subsequent activation of downstream signaling cascades.[2] It has demonstrated high specificity for EGFR, with a Ki (inhibition constant) value of 5.2 pM in cell-free assays.[2] Studies have shown that this compound can completely inhibit EGF-dependent EGFR autophosphorylation at concentrations greater than 75 nM in cancer cell lines that overexpress EGFR.[1][2] While highly potent against EGFR, this compound shows significantly less activity against the closely related HER2/neu receptor, requiring much higher concentrations (1400-2800 nM) to reduce heregulin-dependent tyrosine phosphorylation in HER2/neu-overexpressing cells.[1]

Beyond its primary role as an EGFR inhibitor, some studies suggest this compound may have additional mechanisms of action. One notable finding is its ability to upregulate the tumor suppressor retinoic acid receptor-beta (RAR-β) through EGFR-independent epigenetic mechanisms, specifically by causing demethylation of the RAR-β2 promoter and stimulating histone acetylation. Furthermore, in non-small cell lung cancer (NSCLC) models, this compound has been shown to reverse multidrug resistance mediated by the ABCG2 transporter by down-regulating its expression and attenuating its efflux activity.[3]

Effects on Cancer Cell Lines

Inhibition of Cell Proliferation

This compound has been shown to cause dose-dependent growth inhibition in a wide range of human cancer cell lines that overexpress EGFR.[1] The growth-inhibitory activity of this compound in cultures driven by endogenous ligands correlates with the number of EGFR receptors on the cell surface.[1]

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Notes |

| A-431 | Epidermoid Carcinoma | 3 | EGF responsive |

| MDA-MB-468 | Breast Cancer | 6.7 | EGF responsive |

| Various EGFR-overexpressing cell lines | Multiple | < 1 | In monolayer cultures |

| HER2/neu-overexpressing cell lines | Multiple | Not reached (up to 2.5 µM) |

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Induction of Apoptosis

This compound has been demonstrated to induce apoptosis in certain cancer cell lines. For instance, in the XG-1 multiple myeloma cell line, this compound not only decreased proliferation but also induced significant apoptosis.[4] However, in ZR-75-1 breast cancer cells, treatment with this compound for up to six days did not promote apoptosis as measured by annexin-V binding.[5] This suggests that the apoptotic response to this compound may be cell-type specific.

Modulation of Downstream Signaling Pathways

The inhibition of EGFR tyrosine kinase activity by this compound leads to the suppression of downstream signaling pathways crucial for cancer cell growth and survival.

MAPK Pathway

Studies have shown that this compound effectively inhibits the EGF-induced activation of the Ras/Raf/MEK/ERK (MAPK) pathway. Specifically, it has been observed to inhibit the EGF-induced mobility shift of Raf1 and the activation of MEK.[6]

STAT3 Pathway

In the XG-1 myeloma cell line, this compound was found to block the phosphorylation of STAT3 induced by the EGFR ligand HB-EGF.[4] This inhibition of STAT3 activation is a likely contributor to the observed decrease in proliferation and survival of these cells.[4]

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 48 or 72 hours).

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Colony Formation (Soft Agar) Assay

This assay measures the ability of cancer cells to grow in an anchorage-independent manner, a hallmark of carcinogenesis.

-

Base Agar Layer: Prepare a 0.6% agar solution in complete medium. Add 1.5 mL of this solution to each well of a 6-well plate and allow it to solidify at room temperature.

-

Cell Suspension in Top Agar: Harvest and count the cells. Prepare a cell suspension in complete medium at a concentration of 8,000 cells/mL. Mix the cell suspension with an equal volume of 0.7% low-melting-point agarose solution (kept at 37°C) to get a final concentration of 4,000 cells/mL in 0.35% agarose.

-

Plating: Immediately layer 1.5 mL of the cell-agarose suspension on top of the solidified base agar layer.

-

Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 2-3 weeks. Feed the cells every 3-4 days by adding 200 µL of complete medium containing the desired concentration of this compound or vehicle control.

-

Staining and Counting: After the incubation period, stain the colonies with 0.005% crystal violet for 1 hour. Count the number of colonies (typically >50 cells) using a microscope.

Western Blot for EGFR Phosphorylation

This method is used to detect the phosphorylation status of EGFR upon treatment with this compound.

-

Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 16-24 hours. Pre-treat the cells with desired concentrations of this compound for 1-2 hours. Stimulate with EGF (e.g., 100 ng/mL) for 15-30 minutes.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Mix the protein lysates with Laemmli sample buffer, boil, and load equal amounts of protein onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against phospho-EGFR overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total EGFR and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Visualizations

Signaling Pathways

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Caption: General experimental workflow for in vitro studies of this compound.

Conclusion

The preliminary in vitro studies on this compound have established it as a potent and selective inhibitor of EGFR tyrosine kinase with significant anti-proliferative effects in cancer cell lines overexpressing EGFR. Its ability to inhibit key downstream signaling pathways like MAPK and STAT3 provides a clear mechanistic basis for its anticancer activity. While its efficacy in inducing apoptosis appears to be cell-line dependent, its potential to overcome multidrug resistance and its novel epigenetic activity warrant further investigation. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to design and conduct further studies to explore the full therapeutic potential of this compound in oncology.

References

- 1. This compound, a tyrosine kinase inhibitor, prevents epidermal growth factor receptor activation and inhibits growth of cancer cells in a receptor number-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. protocols.io [protocols.io]

- 4. [Role of this compound in the induction of apoptosis of XG-1 myeloma cell line] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. researchgate.net [researchgate.net]

The Specificity of PD153035 for EGFR: A Technical Guide

Introduction: PD153035 is a potent and highly selective small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. By competing with ATP at the catalytic site of the kinase domain, it effectively blocks the initiation of downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation. This technical guide provides an in-depth analysis of the specificity of this compound for EGFR, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular interactions and workflows for researchers, scientists, and professionals in drug development.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the EGFR tyrosine kinase. The binding of a ligand, such as Epidermal Growth Factor (EGF), to the extracellular domain of EGFR induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within the intracellular domain. This phosphorylation creates docking sites for various signaling proteins, activating downstream pathways like the RAS/MAPK and PI3K/AKT cascades. This compound binds to the ATP-binding pocket of the EGFR kinase domain, preventing this autophosphorylation and thereby inhibiting the activation of these critical signaling pathways.[1]

Quantitative Data on Specificity and Potency

The specificity of this compound is underscored by its high potency against EGFR in contrast to other kinases, including the closely related HER2/neu.

Table 1: In Vitro Inhibitory Activity of this compound against EGFR

| Parameter | Value | Assay Type | Reference |

| Ki | 5.2 pM | Cell-free | [2] |

| Ki | 6 pM | Cell-free | [3][4] |

| IC₅₀ | 25 pM | Cell-free | [3] |

Table 2: Selectivity Profile of this compound

| Target | Inhibition Metric | Value | Comments | Reference |

| EGFR | IC₅₀ | < 1 µM | In monolayer cultures of EGFR-overexpressing cell lines. | [5] |

| HER2/neu | IC₅₀ | Not Reached | At doses up to 2.5 µM in HER2/neu-overexpressing cells. | [5] |

| HER2/neu | Concentration | 1400 - 2800 nM | Required to reduce heregulin-dependent tyrosine phosphorylation. | [5] |

Table 3: Cellular Activity of this compound

| Cell Line Type | Activity Metric | Concentration | Comments | Reference |

| EGFR-overexpressing cells | Complete inhibition of EGF-dependent EGFR autophosphorylation | > 75 nM | Demonstrates potent inhibition of receptor activation in a cellular context. | [5] |

| Malignant Pleural Mesothelioma (high EGFR) | IC₅₀ for cell proliferation | 1800 - 2900 nM | Shows growth-inhibitory effects are dependent on EGFR expression levels. | [6] |

| A431 Tumor Xenografts (in vivo) | Suppression of EGFR tyrosine phosphorylation | 80-90% | Following a single 80 mg/kg i.p. dose in nude mice. | [4] |

EGFR Signaling Pathway and Inhibition

This compound's inhibition of EGFR autophosphorylation prevents the recruitment and activation of downstream signaling molecules, effectively shutting down multiple pro-survival and proliferative pathways.

Experimental Protocols

Characterizing the specificity and potency of an EGFR inhibitor like this compound involves a series of in vitro and cell-based assays.

In Vitro EGFR Kinase Inhibition Assay (Luminescent)

This assay quantifies the enzymatic activity of purified EGFR and the inhibitory effect of test compounds by measuring the amount of ADP produced in the kinase reaction.

Methodology:

-

Reaction Setup: Prepare a master mix containing purified recombinant EGFR enzyme and a suitable substrate (e.g., Poly(Glu, Tyr) 4:1) in a kinase assay buffer.

-

Compound Addition: Add serial dilutions of this compound (or vehicle control) to the wells of a 96-well or 384-well plate.

-

Initiation: Add the EGFR/substrate master mix to the wells, followed by an ATP solution to initiate the kinase reaction.

-

Incubation: Incubate the plate at 30°C for 60 minutes.[1]

-